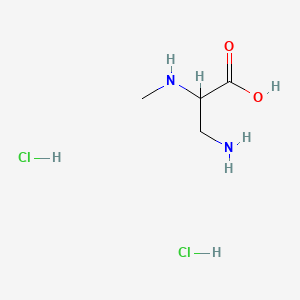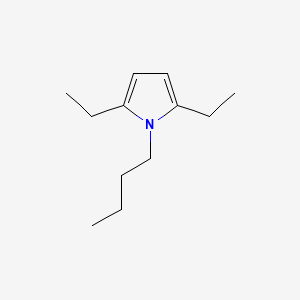
2,5-Diethyl-1-butylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Diethyl-1-butylpyrrole” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of pyrroles, including “2,5-Diethyl-1-butylpyrrole”, has been a topic of interest in recent years due to their remarkable biological activities and applications in pharmaceuticals and material science . Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods offer good yields and tolerance to sensitive functional groups .
Molecular Structure Analysis
The molecular structure of “2,5-Diethyl-1-butylpyrrole” consists of a pyrrole ring with ethyl groups at the 2 and 5 positions and a butyl group at the 1 position .
Chemical Reactions Analysis
Pyrroles, including “2,5-Diethyl-1-butylpyrrole”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a reaction that allows the synthesis of N-substituted pyrroles under mild conditions . Other reactions include the metal-catalyzed conversion of primary diols and amines to pyrroles, and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Propriétés
IUPAC Name |
1-butyl-2,5-diethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-7-10-13-11(5-2)8-9-12(13)6-3/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSVKBIZNKKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=C1CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704449 |
Source


|
| Record name | 1-Butyl-2,5-diethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethyl-1-butylpyrrole | |
CAS RN |
123147-21-7 |
Source


|
| Record name | 1-Butyl-2,5-diethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



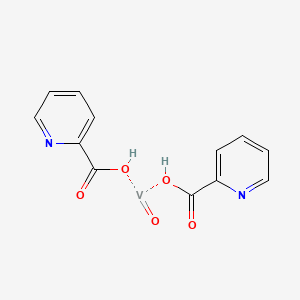



![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)
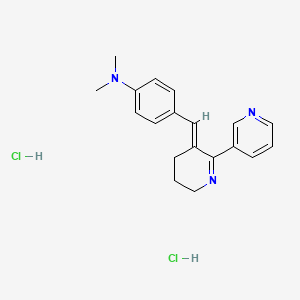

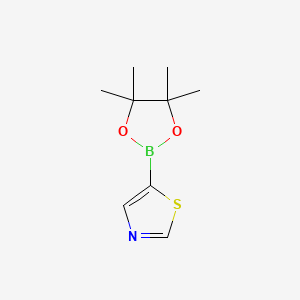
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
